

storage and handling of 4-(Dibromomethyl)-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dibromomethyl)-3-methoxybenzonitrile

Cat. No.: B1357265

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An In-depth Technical Guide to the Storage and Handling of **4-(Dibromomethyl)-3-methoxybenzonitrile**

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the safe storage, handling, and utilization of **4-(Dibromomethyl)-3-methoxybenzonitrile** (CAS No. 914106-35-7), a versatile yet hazardous intermediate crucial to advancements in pharmaceuticals, agrochemicals, and materials science.^{[1][2]} As a Senior Application Scientist, my objective is to blend rigorous scientific principles with practical, field-tested protocols to ensure both experimental success and, paramountly, laboratory safety. The reactivity endowed by its dibromomethyl and benzonitrile functionalities necessitates a thorough understanding of its properties and a meticulous approach to its management.^[1]

Core Chemical Profile and Properties

4-(Dibromomethyl)-3-methoxybenzonitrile is a multi-functionalized aromatic compound. The interplay between the electron-donating methoxy group, the electron-withdrawing nitrile group, and the reactive dibromomethyl handle makes it a valuable building block in complex organic synthesis.^[1] However, these same features dictate its hazard profile. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
CAS Number	914106-35-7	[3]
Molecular Formula	C ₉ H ₇ Br ₂ NO	[1][3]
Molecular Weight	304.97 g/mol	[1][3]
Appearance	White to off-white solid	[2][4]
Storage Temperature	2-8°C under inert atmosphere	[4][5]
Synonyms	3-methoxy-4-dibromomethylbenzonitrile	[3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with **4-(Dibromomethyl)-3-methoxybenzonitrile** stem from its corrosive nature and toxicity upon ingestion. Commercial suppliers consistently use GHS pictograms for corrosion and acute toxicity, underscoring the need for stringent safety measures.[4]

GHS Hazard Information:

- Signal Word: Danger[4]
- Hazard Statements:
 - H302: Harmful if swallowed.[4]
 - H314: Causes severe skin burns and eye damage.[4]
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

- P310: Immediately call a POISON CENTER or doctor/physician.[4]

A self-validating system of protection involves a multi-layered PPE approach, detailed below.

PPE Category	Specification	Rationale
Hand Protection	Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique.[6]	Prevents skin contact with the corrosive solid. Brominated organic compounds can be aggressive towards certain materials.
Eye Protection	Chemical splash goggles or a face shield.[7][8]	Protects against dust particles and potential splashes during dissolution, preventing severe eye damage.
Body Protection	Flame-retardant lab coat.	Protects against spills and contamination of personal clothing.
Respiratory Protection	Use only in a certified chemical fume hood.[6][9]	Prevents inhalation of fine particles, which can cause respiratory irritation.[7]

Safe Handling Workflow

The following diagram outlines the critical decision points and actions for safely handling this reagent from receipt to disposal.

Caption: A logical workflow for the safe handling of **4-(Dibromomethyl)-3-methoxybenzonitrile**.

Long-Term Storage and Incompatibility

Proper storage is the most critical passive safety control. The stability of **4-(Dibromomethyl)-3-methoxybenzonitrile** is contingent on temperature, atmosphere, and segregation from incompatible chemicals.

Storage Protocol:

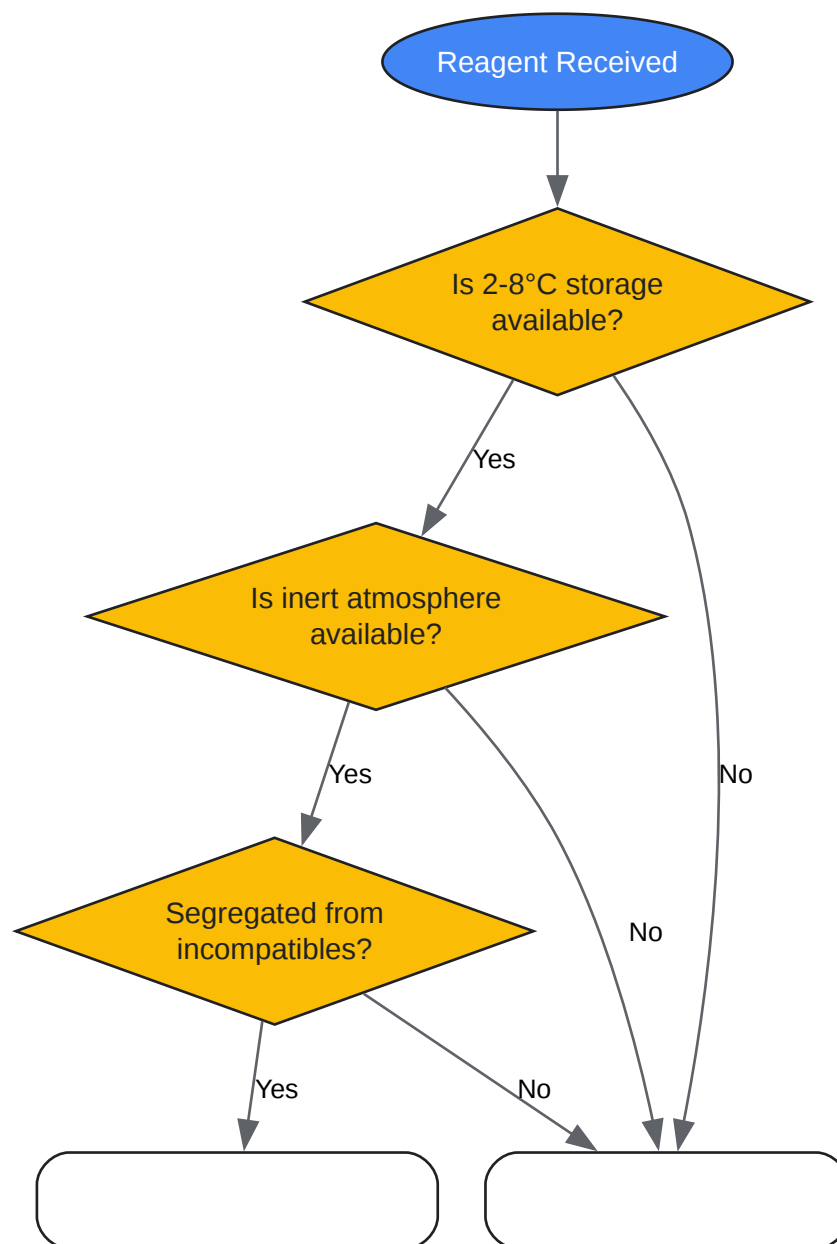
- Temperature: Store containers in a refrigerator at 2-8°C.[5][10] This compound is often shipped in cold packs to maintain stability during transit.[11]
- Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This mitigates degradation from atmospheric moisture and oxygen.
- Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[9]
- Location: Store in a designated area for reactive and toxic chemicals, away from heat sources and direct sunlight.[9]

Chemical Incompatibilities

The reactivity of the dibromomethyl group makes this compound incompatible with a range of common laboratory reagents. Violent or hazardous reactions can occur.

Incompatible Class	Example(s)	Rationale for Incompatibility
Strong Bases	NaOH, KOH, t-BuOK	Can promote elimination reactions or hydrolysis of the nitrile and dibromomethyl groups.[7]
Nucleophiles	Amines, Alcohols	The dibromomethyl group is susceptible to nucleophilic substitution, which can be highly exothermic.[1][7]
Strong Oxidizing Agents	H ₂ O ₂ , KMnO ₄	Can lead to uncontrolled oxidation of the aromatic system or side chains.[8]
Certain Metals	Aluminum, Magnesium	Brominated compounds can react vigorously with reactive metals.[9]

Storage Decision Logic



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Caption: Decision tree for compliant storage of the reagent upon receipt.

Experimental Protocol: Nucleophilic Substitution

To illustrate the practical application of these handling principles, the following is a representative protocol for a nucleophilic substitution reaction using sodium azide, a common

nucleophile. This protocol is a self-validating system, incorporating safety checks at each stage.

Objective: Synthesize 4-(Diazidomethyl)-3-methoxybenzonitrile as a hypothetical downstream intermediate.

Materials:

- **4-(Dibromomethyl)-3-methoxybenzonitrile**
- Sodium Azide (NaN_3) - ACUTELY TOXIC
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous

Protocol Steps:

- Preparation (in fume hood):
 - Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
 - Ensure an ice-water bath is ready for temperature control.
 - Have a separate flask containing a 10% sodium hypochlorite (bleach) solution ready for quenching any residual azide.
- Reagent Addition:
 - In the fume hood, weigh 305 mg (1.0 mmol) of **4-(Dibromomethyl)-3-methoxybenzonitrile** and add it to the reaction flask.
 - Add 5 mL of anhydrous DMF to dissolve the solid.

- Carefully weigh 143 mg (2.2 mmol) of sodium azide and add it to the flask in portions.
CAUTION: Sodium azide is highly toxic. Handle with extreme care.
- Cool the flask to 0°C using the ice bath.
- Reaction:
 - Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of deionized water.
 - Extract the aqueous layer three times with 15 mL of ethyl acetate.
 - Combine the organic layers and wash them twice with 10 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product via column chromatography.
- Waste Disposal:
 - All aqueous layers and any materials contaminated with sodium azide must be quenched with the bleach solution before being disposed of in the appropriate hazardous waste container.
 - The halogenated organic waste (solvents, column silica) should be collected in a designated halogenated waste container.[9]

Spill Management and Decontamination

Accidents, though preventable, require a prepared response.

- Minor Spill (Solid):
 - Alert personnel in the immediate area.
 - Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[8][12]
 - Sweep the material into a designated hazardous waste container.
 - Decontaminate the area with a suitable solvent and then soap and water.
- Spill in Solution:
 - Absorb the spill with an inert absorbent material.
 - Collect the contaminated absorbent into a sealed, labeled hazardous waste container.[6]
 - Decontaminate the surface as described above.

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- To cite this document: BenchChem. [storage and handling of 4-(Dibromomethyl)-3-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357265#storage-and-handling-of-4-dibromomethyl-3-methoxybenzonitrile]

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